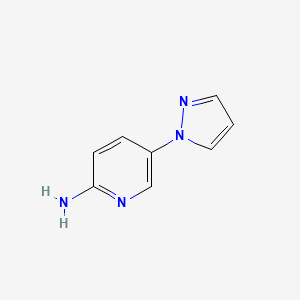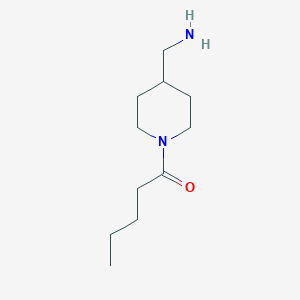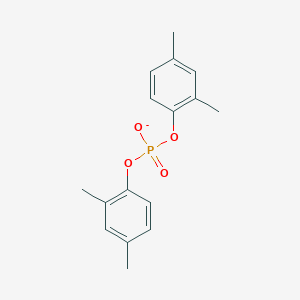![molecular formula C12H14N4O2S B1486421 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide CAS No. 1105190-53-1](/img/structure/B1486421.png)
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide
Übersicht
Beschreibung
This compound, also known by its CAS number 1105190-53-1, is a chemical with the molecular formula C12H14N4O2S . It has a molecular weight of 278.33 .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,4-c]pyrazole ring, which is fused with a pyrazole ring. It also contains an acetamide group attached to the pyrazole ring .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 614.5±55.0 °C and a predicted density of 1.58±0.1 g/cm3 . Its pKa is predicted to be 13.96±0.46 .Wirkmechanismus
Target of Action
The primary target of 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide is Glycogen Synthase Kinase 3β (GSK-3β) . GSK-3β is a crucial enzyme involved in various cellular processes, including glycogen metabolism, cell signaling, and gene expression. It is also implicated in several diseases, including Alzheimer’s disease .
Mode of Action
The compound interacts with GSK-3β by forming a π-cation interaction with Arg141 . This interaction inhibits the activity of GSK-3β, leading to changes in the enzyme’s function .
Biochemical Pathways
The inhibition of GSK-3β affects several biochemical pathways. It up-regulates the expression of phosphorylated GSK-3β at Ser9 and down-regulates the expression of phosphorylated GSK-3β at Tyr216 . This modulation of GSK-3β activity also leads to a decrease in tau phosphorylation at Ser396 .
Result of Action
The inhibition of GSK-3β by this compound has several molecular and cellular effects. In rat primary cortical neurons, the compound shows neuroprotective effects against Aβ-induced neurotoxicity . It also inhibits the expression of inducible nitric oxide synthase (iNOS) in astrocytes and microglia cells, indicating an anti-neuroinflammatory effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in an AlCl3-induced zebrafish Alzheimer’s disease model, the compound significantly ameliorates AlCl3-induced dyskinesia, demonstrating its anti-Alzheimer’s disease activity in vivo
Biochemische Analyse
Biochemical Properties
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of glycogen synthase kinase 3β (GSK-3β). This enzyme is involved in various cellular processes, including glycogen metabolism and cell signaling pathways. The compound interacts with GSK-3β by binding to its active site, thereby inhibiting its activity. This inhibition can lead to downstream effects on other proteins and enzymes that are regulated by GSK-3β .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving GSK-3β. By inhibiting GSK-3β, the compound can affect the Wnt signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, the compound can modulate gene expression by altering the phosphorylation status of transcription factors regulated by GSK-3β. This can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of GSK-3β. The compound binds to the enzyme’s active site, preventing its interaction with substrates. This binding is facilitated by the compound’s unique structure, which allows it to fit snugly into the enzyme’s active site. The inhibition of GSK-3β leads to a decrease in the phosphorylation of its target proteins, thereby altering their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of inhibiting GSK-3β activity. The extent of these effects can diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GSK-3β without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with other enzymes and proteins at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as a GSK-3β inhibitor. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The metabolites of the compound can also interact with other enzymes and proteins, potentially leading to additional biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, it can interact with transport proteins that facilitate its movement within the cell. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with GSK-3β. The compound can also localize to other cellular compartments, such as the nucleus, where it can influence gene expression by modulating the activity of transcription factors. The compound’s localization is influenced by its structure and the presence of specific targeting signals that direct it to particular cellular compartments .
Eigenschaften
IUPAC Name |
2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c13-12-9-6-19-7-10(9)15-16(12)5-11(17)14-4-8-2-1-3-18-8/h1-3H,4-7,13H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGFTMYIAWGHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Prop-2-en-1-ylamino)methyl]benzonitrile](/img/structure/B1486339.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486340.png)
![6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B1486341.png)
![1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1486342.png)
![3-[Ethyl(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486343.png)





![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1486352.png)


